molecular formula C18H17N3O3S B5130323 2-methoxy-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

2-methoxy-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No. B5130323
M. Wt: 355.4 g/mol
InChI Key: BIFVZNUIERMXRA-UHFFFAOYSA-N
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Description

2-methoxy-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide, also known as MTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MTB belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is not fully understood. However, several studies have suggested that this compound exerts its cytotoxic effects by inducing oxidative stress, DNA damage, and mitochondrial dysfunction in cancer cells. This compound has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the growth of cancer cells, induces apoptosis, and disrupts the cell cycle. This compound has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation. In addition, this compound has been shown to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide in lab experiments is its potent cytotoxicity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. Another advantage is its broad-spectrum activity against various cancer cell lines. However, one limitation of using this compound in lab experiments is its potential toxicity to normal cells, which may limit its therapeutic potential.

Future Directions

Several future directions can be pursued in the study of 2-methoxy-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide. One potential direction is the development of this compound derivatives with improved potency and selectivity against cancer cells. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, the use of this compound in combination with other anticancer agents may enhance its efficacy and reduce its toxicity to normal cells. Finally, the study of this compound in animal models may provide valuable information on its pharmacokinetics and toxicity, which is necessary for its further development as a therapeutic agent.

Synthesis Methods

2-methoxy-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide can be synthesized by reacting 2-amino-5-methoxybenzoic acid with thionyl chloride to form 2-chloro-5-methoxybenzoic acid, which is then reacted with sodium azide to form 2-azido-5-methoxybenzoic acid. The latter compound is then reacted with 4-methylphenylacetonitrile in the presence of triethylamine to form 2-(4-methylphenyl)-5-methoxybenzyl azide. Finally, the azide group is reduced with hydrogen gas in the presence of palladium on carbon to form this compound.

Scientific Research Applications

2-methoxy-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. Several studies have reported that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. In addition, this compound has been studied for its potential use as an antifungal and antibacterial agent.

properties

IUPAC Name

2-methoxy-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-12-7-9-13(10-8-12)24-11-16-20-21-18(25-16)19-17(22)14-5-3-4-6-15(14)23-2/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFVZNUIERMXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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